N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide
Description
N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, which includes a tetrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c18-12(13-10-4-2-1-3-5-10)9-6-7-11-14-15-16-17(11)8-9/h6-8,10H,1-5H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRHTGUOTOJZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN3C(=NN=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with cyclohexyl isocyanate to form the corresponding urea derivative, which is then treated with sodium azide and triethylamine to induce cyclization and form the tetrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the nitrogen atoms in the ring.
Scientific Research Applications
N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation. It is also being investigated for its anti-inflammatory and antimicrobial properties.
Biology: In biological research, the compound is used as a tool to study enzyme inhibition and protein-ligand interactions.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific electronic and optical properties.
Agrochemicals: It is being explored as a potential pesticide or herbicide due to its ability to interfere with the metabolic pathways of pests and weeds.
Mechanism of Action
The mechanism of action of N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth . The tetrazole ring is also known to interact with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
N-cyclohexyltetrazolo[1,5-a]pyridine-6-carboxamide can be compared with other tetrazolopyridine derivatives, such as:
Tetrazolo[1,5-a]pyridine-6-carboxylic acid: This compound lacks the cyclohexyl group and has different solubility and reactivity properties.
N-methyl tetrazolo[1,5-a]pyridine-6-carboxamide: The presence of a methyl group instead of a cyclohexyl group alters its biological activity and pharmacokinetic properties.
Tetrazolo[1,5-a]pyridine-6-carboxamide derivatives with different substituents: Variations in the substituents on the tetrazole or pyridine rings can lead to significant differences in biological activity and chemical reactivity.
This compound stands out due to its unique combination of a cyclohexyl group and a tetrazolopyridine core, which imparts distinct physicochemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
